molecular formula C21H27N3O3 B2649401 2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921529-26-2

2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2649401
CAS RN: 921529-26-2
M. Wt: 369.465
InChI Key: IWROAPUHURRPTM-UHFFFAOYSA-N
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Description

The compound “2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide” is a derivative of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides . It has been synthesized and evaluated in vitro against the HER-2 overexpressed breast cancer cell line SKBr-3 .


Synthesis Analysis

The synthesis of this compound involves the optimization of lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides . The synthesized compounds were characterized and evaluated in vitro against the HER-2 overexpressed breast cancer cell line SKBr-3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C32H36N2O3 . The average mass is 496.640 Da and the mono-isotopic mass is 496.272583 Da .

Scientific Research Applications

Synthesis and Biological Activity Studies

  • Antinociceptive Activity : A study on derivatives of 3(2H)-pyridazinone, structurally similar to the compound , explored their synthesis and antinociceptive activity. These compounds showed promising antinociceptive effects, suggesting potential as pain management agents. The study's findings underline the significance of structural modifications for enhancing biological activities (Doğruer et al., 2000).

  • Antidepressant Biochemical Profile : Another related study evaluated the biochemical profile of a novel bicyclic compound for its antidepressant activity, underscoring the importance of analyzing neurochemical profiles to predict therapeutic benefits. This emphasizes the relevance of exploring compounds like "2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide" for potential antidepressant effects (Muth et al., 1986).

  • Antimicrobial and Antioxidant Properties : Research involving the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material demonstrated significant antibacterial and antifungal activities. Such studies illustrate the potential of structurally complex acetamides in contributing to the development of new antimicrobial agents (Hossan et al., 2012).

Chemical Synthesis and Evaluation

  • Synthetic Methodologies : The oxidative cyclisation of N-(2-alken-1-yl)amides to synthesize diastereomerically pure pyrrolidin-2-ones highlights innovative synthetic routes that could be relevant for synthesizing compounds like "this compound" (Galeazzi et al., 1996).

  • Pharmacological Applications : Studies on compounds such as 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for antidepressant activity indicate the broad interest in exploring structurally related molecules for therapeutic applications, suggesting a possible area of investigation for the compound (Yardley et al., 1990).

properties

IUPAC Name

2-cyclohexyl-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-27-18-9-7-17(8-10-18)19-11-12-21(26)24(23-19)14-13-22-20(25)15-16-5-3-2-4-6-16/h7-12,16H,2-6,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWROAPUHURRPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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